N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE
Description
Chemical Nomenclature and Structural Identification of N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide Hydrochloride
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name This compound derives from IUPAC rules prioritizing functional groups and substituent positions. The parent structure is 1,3-benzothiazole , a bicyclic system comprising a benzene ring fused to a thiazole ring. The numbering begins at the sulfur atom (position 1), followed by the nitrogen (position 3), and proceeds clockwise around the benzene ring.
- Substituents :
- 4,6-Difluoro : Fluorine atoms occupy positions 4 and 6 on the benzene ring.
- Acetamide backbone : A phenyl group (C₆H₅) attaches to the α-carbon of the acetamide moiety, while the nitrogen of the benzothiazole ring bonds to the amide nitrogen.
- Dimethylaminoethyl side chain : A 2-(dimethylamino)ethyl group links to the amide nitrogen, introducing a tertiary amine functionality.
- Hydrochloride counterion : The compound exists as a salt, with a chloride ion neutralizing the protonated dimethylamino group.
This nomenclature aligns with benzothiazole derivatives like 4,6-difluorobenzothiazole (CAS 1190320-85-4), where fluorine substituents similarly occupy positions 4 and 6.
Structural Elucidation Through Spectroscopic Techniques
Spectroscopic methods confirm the compound’s structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Aromatic protons : Signals at δ 7.2–8.1 ppm correspond to the benzene rings of the benzothiazole and phenylacetamide groups. The 4,6-difluoro substitution splits these into distinct doublets due to deshielding effects.
- Dimethylaminoethyl chain : A triplet at δ 2.4–2.6 ppm (N–CH₂–CH₂–N) and a singlet at δ 2.2 ppm (N(CH₃)₂) confirm the side chain.
- Acetamide methylene : A quartet near δ 3.7 ppm (CO–N–CH₂–Ph) arises from coupling with adjacent protons.
**¹³C NMR
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)8-9-24(17(25)10-13-6-4-3-5-7-13)19-22-18-15(21)11-14(20)12-16(18)26-19;/h3-7,11-12H,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMUXEVXBWLQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amide Bond Formation: The final step involves coupling the benzothiazole derivative with 2-(dimethylamino)ethylamine and phenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the benzothiazole ring or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions adjacent to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of fluorine atoms may enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
Fluorobenzothiazoles: Compounds with similar structures but different substitution patterns.
Phenylacetamides: Compounds with a phenylacetamide moiety, often used in medicinal chemistry.
Uniqueness
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE is unique due to the specific combination of a benzothiazole core, fluorine atoms, and a dimethylaminoethyl group. This unique structure may confer distinct biological properties and potential therapeutic applications.
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and molecular imaging. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the reaction of 4,6-difluorobenzo[d]thiazole with appropriate amines under controlled conditions to form the desired amide structure. The use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) is common in these processes.
The compound's biological activity is primarily attributed to its ability to interact with specific proteins and enzymes within cellular pathways. Notably, it has been shown to activate the p53 pathway, which is crucial for regulating cell cycle and apoptosis. This activation can lead to increased apoptosis in cancer cells, positioning the compound as a potential anticancer agent .
Anticancer Properties
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells .
- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells at certain concentrations (1, 2, and 4 μM), similar to other known anticancer agents. This effect is mediated through pathways involving AKT and ERK signaling inhibition .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential in reducing inflammation. It can decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action of anticancer and anti-inflammatory properties makes it a promising candidate for further therapeutic development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzothiazole derivatives:
Case Studies
Recent studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on A431 Cells : A series of benzothiazole compounds were tested for their effects on A431 cells using MTT assays and flow cytometry. Results indicated that certain compounds significantly inhibited cell growth and induced apoptosis .
- Inflammation Model : In an inflammation model using RAW264.7 macrophages, compounds were evaluated for their ability to modulate cytokine production. The results showed a marked reduction in inflammatory markers upon treatment with specific benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
